molecular formula C10H8ClNO2 B597745 (3-(3-Chlorophenyl)isoxazol-5-yl)methanol CAS No. 101862-42-4

(3-(3-Chlorophenyl)isoxazol-5-yl)methanol

Cat. No. B597745
M. Wt: 209.629
InChI Key: OHRGKDSKISQNMO-UHFFFAOYSA-N
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Description

(3-(3-Chlorophenyl)isoxazol-5-yl)methanol is a chemical compound with the empirical formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It belongs to the class of halogenated heterocycles and exhibits interesting structural features.


Molecular Structure Analysis

The molecular structure of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol consists of an isoxazole ring fused to a phenyl group, with a hydroxymethyl substituent at the 5-position of the isoxazole ring. The SMILES notation for this compound is OCc1cc(no1)-c2cccc(Cl)c2 . The chlorine atom contributes to its overall reactivity and properties.

Scientific Research Applications

Drug Discovery and Development

(3-(3-Chlorophenyl)isoxazol-5-yl)methanol: is a compound that can be used in the early stages of drug discovery. Its structure, which includes an isoxazole ring, is a common feature in many pharmaceuticals due to the ring’s stability and biological activity . The chlorophenyl group may also contribute to the compound’s ability to interact with various biological targets, potentially leading to the development of new medications for diseases that require modulation of protein activity.

Material Science

In material science, this compound could be utilized to synthesize polymers or small molecules with specific properties. The isoxazole ring can serve as a building block for creating novel materials with potential applications in electronics, coatings, or as part of composite materials .

Chemical Synthesis

The compound can be employed in chemical synthesis as an intermediate. Its reactive methanol group allows for further functionalization, making it a versatile starting point for synthesizing more complex molecules. This is particularly useful in the synthesis of other isoxazole derivatives, which are valuable in various chemical industries .

Biological Studies

Isoxazole derivatives, including (3-(3-Chlorophenyl)isoxazol-5-yl)methanol , are known to exhibit a range of biological activities. They can be used in biological studies to explore their effects on different cellular pathways, potentially leading to the discovery of new biological mechanisms or therapeutic targets .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry. Due to its unique structure, it can help in the development of analytical methods for detecting similar compounds or in the quantification of isoxazole derivatives in various samples .

Environmental Science

In environmental science, the study of chlorinated organic compounds like (3-(3-Chlorophenyl)isoxazol-5-yl)methanol is important for understanding their behavior and impact on ecosystems. Research can focus on their degradation pathways, persistence in the environment, and potential toxicity to organisms .

properties

IUPAC Name

[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRGKDSKISQNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677595
Record name [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-Chlorophenyl)isoxazol-5-yl)methanol

CAS RN

101862-42-4
Record name [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
V Sathyanarayanamoorthi, S Suganthi… - …, 2018 - multidisciplinaryjournal.net
The polarizable continuum model (PCM) is employed to investigate theoretically the solvation of three heterocyclic compounds containing halogens. The PCM analysis has been …
Number of citations: 0 www.multidisciplinaryjournal.net

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